Enantiomeric Excess >99% via Non-Mammalian Enzymatic Resolution vs. Racemic Methyl Ester (0% ee)
The target (S)-methyl ester was obtained in >99% enantiomeric excess (ee) via enantioselective hydrolysis of racemic methyl 5-chloro-2-isopropylpent-4-enoate using frozen whole cells of the yeast Rhodosporidium toruloides CMC3105, as determined by chiral GC analysis [1]. In contrast, the starting racemic methyl ester possesses 0% ee by definition. At a preparative scale (80 g racemate, 9.4 L buffer), the resolved (S)-methyl ester was isolated in 34% yield after distillation with a final ee of 99.3% and chemical purity of 98.4% [1]. The enantioselectivity of the biocatalyst, quantified by an E-value of 23–28, far exceeds that of alternative Ophiostoma-derived esterases tested against the same substrate, which exhibited E-values of only 1.1 (Naproxen esterase CMC104432) and 4.31 (Ketoprofen esterase CMC104131) [1][2].
| Evidence Dimension | Enantiomeric excess (ee) after enzymatic resolution |
|---|---|
| Target Compound Data | >99% ee (GC); final distilled product 99.3% ee, 98.4% chemical purity; E-value = 23–28 with Rhodosporidium toruloides CMC3105 |
| Comparator Or Baseline | Racemic methyl 5-chloro-2-isopropylpent-4-enoate: 0% ee; Ophiostoma Ketoprofen esterase CMC104131: E = 4.31; Ophiostoma Naproxen esterase CMC104432: E = 1.1; Pig liver esterase (mammalian source, regulatory disadvantage) |
| Quantified Difference | >99% ee vs. 0% ee (absolute); E-value 23–28 vs. 1.1–4.31 for competing non-mammalian esterases (~5–25-fold higher selectivity) |
| Conditions | Racemic methyl ester at 50 g/L, Tris-HCl buffer (0.1 M, pH 8.0), Rhodosporidium toruloides CMC3105 frozen cells (15% w/v), 21°C, 95 h reaction time; chiral GC on Chirasil dex CB column |
Why This Matters
For pharmaceutical intermediate procurement, the ability to source material with >99% enantiomeric excess is non-negotiable for downstream Aliskiren API purity, and the non-mammalian biocatalytic route avoids the regulatory complications (TSE/BSE risk) associated with pig liver esterase-based processes.
- [1] Taylor, I. N. et al. (2010). US Patent Application US20100248337A1: Process for the Production of (S)-5-Chloro-2-isopropylpent-4-enoic Acid Esters. Example 5 [0020]: (S)-methyl ester obtained in >99% ee; Example 6 [0021]: preparative scale resolution yielding 99.3% ee, 98.4% purity; Example 7 [0022]: comparison of Ophiostoma esterases (E = 1.1–4.31). Available at: https://patents.justia.com/patent/20100248337. View Source
- [2] Taylor, I. N. et al. (2008). US Patent US20080131944A1: Process for the Production of (S)-5-Chloro-2-isopropylpent-4-enoic Acid Esters. Reports E-value of 28 for Rhodosporidium toruloides CMC103105. Available at: https://patents.google.com/patent/US20080131944A1/en. View Source
